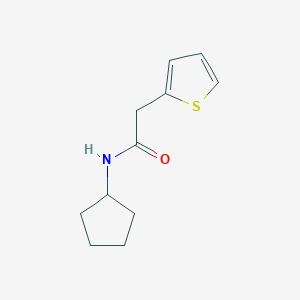

N-cyclopentyl-2-(2-thienyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-cyclopentyl-2-(2-thienyl)acetamide involves complex reactions, including enantio- and diastereoselective synthesis methods. For instance, the enantio- and diastereoselective synthesis of N-((1R,2R,3R,4R)-2,3-diacetoxy-4(acetoxymethyl)cyclopentyl)acetamide, a key intermediate of (+)-cyclaradine, showcases the intricate steps involved in obtaining structurally complex acetamides (Norimine et al., 1998). Additionally, reactions involving cyclopentylidene- and cyclohexylidene(cyano)acetamides to yield substituted 1,3-cyclohexadienes and thieno[2,3-d]pyrimidine derivatives demonstrate the chemical versatility and synthetic pathways of related compounds (Dyachenko et al., 2004).

Molecular Structure Analysis

The molecular structure of related acetamides, such as N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, has been characterized using various spectroscopic techniques including NMR, IR, and X-ray diffraction analysis. These methods provide detailed insights into the molecular geometry, confirming the structural attributes of such compounds (Ping, 2007).

Chemical Reactions and Properties

The reactivity of N-cyclopentyl-2-(2-thienyl)acetamide and its derivatives can be explored through studies on similar compounds. For example, the synthesis of N-(3-acetyl-2-thienyl)-2-bromoacetamide and N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide from 3-acetylthiophen-2-amine reveals potential reactions and chemical transformations (Eller & Holzer, 2006). Moreover, the formation of thieno[2,3-b]pyridine derivatives from arylmethylenecyanothioacetamide illustrates the compound's involvement in heterocyclic synthesis (Elgemeie et al., 1988).

Physical Properties Analysis

Investigations into the physical properties of similar acetamide compounds, such as their crystallization behavior and structural determinations through X-ray diffraction, provide a basis for understanding the physical characteristics of N-cyclopentyl-2-(2-thienyl)acetamide. The molecular and crystal structure of related compounds, determined by single-crystal X-ray diffraction, sheds light on their solid-state properties and potential applications (Yin et al., 2008).

Chemical Properties Analysis

The chemical properties of N-cyclopentyl-2-(2-thienyl)acetamide and its derivatives can be inferred from studies on similar molecules. For instance, the synthesis and characterization of phosphorescent cyclometalated platinum complexes, involving 2-(2'-thienyl)pyridyl ligands, offer insights into the electronic and photophysical properties of thienyl-containing acetamides (Brooks et al., 2001). These studies highlight the complex's potential for application in materials science due to its unique chemical properties.

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

One relevant application area for compounds similar to "N-cyclopentyl-2-(2-thienyl)acetamide" is in the field of organic synthesis and the creation of heterocyclic compounds. For example, the study by Elgemeie et al. (1988) on the novel synthesis of pyridines and thieno[2,3-b]pyridine derivatives through reactions involving arylmethylenecyanothioacetamide shows the versatility of thiophene-based compounds in synthesizing complex heterocycles (Elgemeie, Elfahham, & Nabey, 1988). This suggests that "N-cyclopentyl-2-(2-thienyl)acetamide" could similarly be used as a precursor or intermediate in synthesizing novel heterocyclic compounds with potential pharmaceutical applications.

Antimicrobial Agents

Another potential application area is in the development of antimicrobial agents. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Given the structural similarity, "N-cyclopentyl-2-(2-thienyl)acetamide" might also be explored for its antimicrobial properties, especially if functionalized or combined with other bioactive moieties.

Pharmaceutical Applications

Compounds with structures related to "N-cyclopentyl-2-(2-thienyl)acetamide" have been studied for various pharmaceutical applications. The review by Rushworth and Megson (2014) on N-acetylcysteine (NAC) discusses its multiple mechanisms of action, including as a precursor for glutathione, modulating glutamatergic, neurotrophic, and inflammatory pathways, indicating the potential for "N-cyclopentyl-2-(2-thienyl)acetamide" in neurological or antioxidative therapies (Rushworth & Megson, 2014).

Materials Science

In materials science, compounds like "N-cyclopentyl-2-(2-thienyl)acetamide" may find applications in the development of novel materials. Brooks et al. (2001) discuss the synthesis and characterization of phosphorescent cyclometalated platinum complexes with potential applications in organic light-emitting diodes (OLEDs) and other photonic devices, demonstrating how thiophene derivatives can contribute to advanced materials science (Brooks et al., 2001).

properties

IUPAC Name |

N-cyclopentyl-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c13-11(8-10-6-3-7-14-10)12-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAOYVCSRPIYRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24806361 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-cyclopentyl-2-(2-thienyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571792.png)

![N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5571818.png)

![methyl 4-[(3-{[4-(methoxycarbonyl)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5571820.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide](/img/structure/B5571821.png)

![N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5571827.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1,3-thiazol-4-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571831.png)

![ethyl 4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoate](/img/structure/B5571835.png)

![4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide](/img/structure/B5571836.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5571843.png)

![(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine](/img/structure/B5571844.png)

![N-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571854.png)